![molecular formula C10H7Cl2N3OS B6264796 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 885269-65-8](/img/no-structure.png)
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide (2-CPT) is an organic compound that has been studied for its potential applications in scientific research. It is a relatively new compound that has been studied for its potential to be used in a variety of lab experiments, such as those related to biochemical and physiological effects. The purpose of
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It has been found to be useful in studies of protein-protein interactions, enzyme inhibition, and receptor binding. Additionally, it has been used in studies of cell signaling pathways and drug metabolism.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their activity. It is also believed to interact with cell receptors, leading to changes in the activity of the cells. Additionally, it is believed to interact with various biochemical pathways, leading to changes in the activity of those pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, leading to changes in their activity. Additionally, it has been found to interact with cell receptors, leading to changes in the activity of the cells. Furthermore, it has been found to interact with various biochemical pathways, leading to changes in the activity of those pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments include its cost-effectiveness, its ability to interact with proteins and enzymes, and its ability to interact with cell receptors. Additionally, it has been found to be relatively stable, making it suitable for long-term experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects.
Zukünftige Richtungen
Potential future directions for research on 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further studies of its potential toxicity and safety profile would be beneficial. Furthermore, further studies of its potential to be used in drug development and therapeutic interventions would also be beneficial. Finally, further studies of its potential to be used in the diagnosis and treatment of various diseases and disorders would be beneficial.
Synthesemethoden
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can be synthesized through a series of reactions, beginning with the reaction between 4-chlorophenyl isothiocyanate and acetic anhydride. This reaction produces 4-chlorophenyl acetyl isothiocyanate, which is then reacted with 3-amino-1,2,4-thiadiazole to form this compound. This synthesis method has been found to be efficient and cost-effective, making it a viable option for many lab experiments.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to form 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine, which is then reacted with chloroacetyl chloride to form 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "thiosemicarbazide", "chloroacetyl chloride" ], "Reaction": [ "4-chlorobenzenesulfonyl chloride is reacted with thiosemicarbazide in the presence of a base such as triethylamine to form 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine.", "The resulting 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide.", "The final product can be purified by recrystallization from a suitable solvent such as ethanol." ] } | |
CAS-Nummer |
885269-65-8 |
Molekularformel |
C10H7Cl2N3OS |
Molekulargewicht |
288.15 g/mol |
IUPAC-Name |
2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-5-8(16)13-10-14-9(15-17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,14,15,16) |
InChI-Schlüssel |
XKRAEVTXUCZPFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NSC(=N2)NC(=O)CCl)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.